2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]furan-3-carbohydrazide
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Overview
Description
2-methyl-N’-[(E)-(3-nitrophenyl)methylidene]furan-3-carbohydrazide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(E)-(3-nitrophenyl)methylidene]furan-3-carbohydrazide typically involves the condensation reaction between 2-methylfuran-3-carbohydrazide and 3-nitrobenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-[(E)-(3-nitrophenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
2-methyl-N’-[(E)-(3-nitrophenyl)methylidene]furan-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-methyl-N’-[(E)-(3-nitrophenyl)methylidene]furan-3-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]furan-3-carbohydrazide
- 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide
Uniqueness
2-methyl-N’-[(E)-(3-nitrophenyl)methylidene]furan-3-carbohydrazide is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound can lead to distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C13H11N3O4 |
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Molecular Weight |
273.24 g/mol |
IUPAC Name |
2-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C13H11N3O4/c1-9-12(5-6-20-9)13(17)15-14-8-10-3-2-4-11(7-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |
InChI Key |
GFXCPZNKYRPLRY-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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